4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo-pyridazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available precursors The synthetic route often includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazolo-pyridazine coreIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using molecular modeling and in vitro assays .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives, such as:
- 1,2,4-Triazolo[3,4-b]pyridazines
- 1,2,4-Triazolo[5,1-b]pyridazines
- 1,2,4-Triazolo[1,5-c]pyridazines These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties. The uniqueness of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H22N6O2 |
---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N6O2/c1-12-17-18-14-5-6-15(19-22(12)14)21-9-10-24-13(11-21)16(23)20-7-3-2-4-8-20/h5-6,13H,2-4,7-11H2,1H3 |
InChI Key |
UCLFHEKQESXFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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